![molecular formula C18H20O2 B14793635 (13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dehydroestrone is a naturally occurring estrogenic hormone with the molecular formula C18H20O2 . It is a derivative of estrone and is characterized by the presence of a double bond between the 6th and 7th carbon atoms in the steroid nucleus. This compound is known for its estrogenic activity and is a key intermediate in the biosynthesis of other estrogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydroestrone typically involves the dehydrogenation of estrone. One common method is the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction is carried out in an organic solvent such as dioxane or acetic acid under reflux conditions. The reaction proceeds as follows:
- Dissolve estrone in the chosen solvent.
- Add selenium dioxide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the selenium.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6-Dehydroestrone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity 6-Dehydroestrone .
Analyse Des Réactions Chimiques
Types of Reactions
6-Dehydroestrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 6-Dehydroestrone back to estrone or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 6-keto derivatives.
Reduction: Formation of estrone and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Dehydroestrone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its role in estrogenic activity and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
6-Dehydroestrone exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 6-Dehydroestrone to ERs leads to the activation of estrogen-responsive genes, which in turn regulate various physiological processes. The compound has a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα), which contributes to its tissue-selective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estrone: A precursor to 6-Dehydroestrone with a similar structure but lacking the double bond between the 6th and 7th carbon atoms.
Estradiol: Another estrogenic hormone with a hydroxyl group at the 17th carbon position.
Estriol: A metabolite of estradiol with hydroxyl groups at the 16th and 17th carbon positions.
Uniqueness
6-Dehydroestrone is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which imparts distinct chemical and biological properties. This structural feature contributes to its higher affinity for ERβ and its tissue-selective estrogenic activity .
Propriétés
Formule moléculaire |
C18H20O2 |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14?,15?,16?,18-/m0/s1 |
Clé InChI |
WTRRIQCGCGCMQA-GUZDXLFXSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


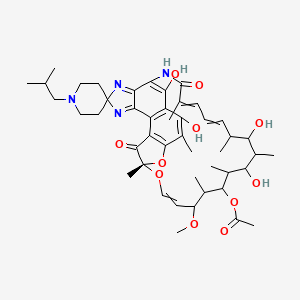
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
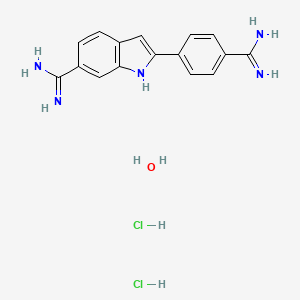
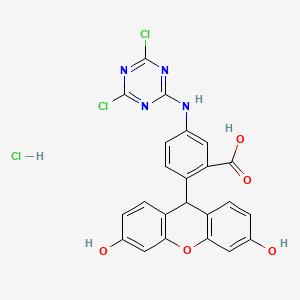
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
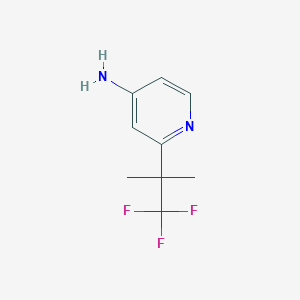
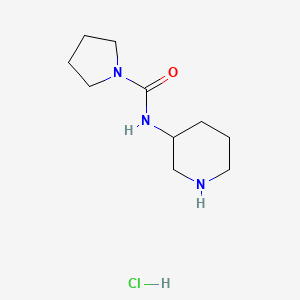

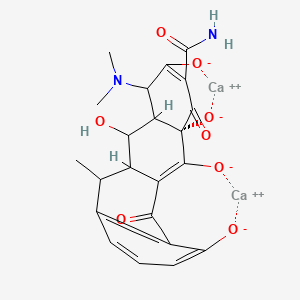
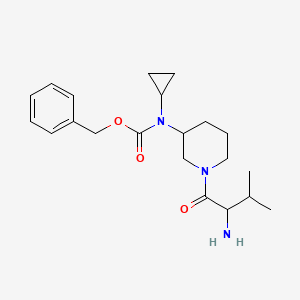
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
